Ethyl 3-(2-fluoropyridin-3-yl)propanoate
Overview
Description
Ethyl 3-(2-fluoropyridin-3-yl)propanoate is an organic compound with the molecular formula C10H12FNO2. It is a derivative of pyridine, a basic heterocyclic organic compound. This compound is primarily used as an intermediate in the synthesis of various pharmaceuticals and agrochemicals .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 3-(2-fluoropyridin-3-yl)propanoate typically involves the reaction of 2-fluoropyridine with ethyl acrylate under specific conditions. One common method includes using anhydrous ethanol as a solvent and trifluoromethanesulfonic acid as a catalyst. The reaction is carried out under nitrogen protection, with oil bath heating to control the temperature between 120-160°C for 16-20 hours .
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to meet commercial demands. The process involves stringent control of reaction conditions to ensure high yield and purity. The product is often purified through recrystallization and other separation techniques to achieve the desired quality .
Chemical Reactions Analysis
Types of Reactions
Ethyl 3-(2-fluoropyridin-3-yl)propanoate undergoes various chemical reactions, including:
Substitution Reactions: Common in pyridine derivatives, where the fluorine atom can be replaced by other substituents.
Oxidation and Reduction: These reactions can modify the functional groups attached to the pyridine ring.
Hydrolysis: The ester group can be hydrolyzed to form the corresponding carboxylic acid.
Common Reagents and Conditions
Substitution: Reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu) are often used.
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be employed.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, hydrolysis of the ester group yields the corresponding carboxylic acid, while substitution reactions can produce a variety of substituted pyridine derivatives .
Scientific Research Applications
Ethyl 3-(2-fluoropyridin-3-yl)propanoate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Employed in the development of bioactive compounds for research purposes.
Medicine: Utilized in the synthesis of pharmaceutical compounds with potential therapeutic effects.
Industry: Applied in the production of agrochemicals and other industrial chemicals
Mechanism of Action
The mechanism of action of Ethyl 3-(2-fluoropyridin-3-yl)propanoate involves its interaction with specific molecular targets. The fluorine atom in the pyridine ring enhances the compound’s reactivity and stability, making it a valuable intermediate in various chemical reactions. The ester group allows for further functionalization, enabling the synthesis of a wide range of derivatives .
Comparison with Similar Compounds
Similar Compounds
- Ethyl 3-(3-fluoropyridin-2-yl)propanoate
- Ethyl 3-(4-fluoropyridin-2-yl)propanoate
- Ethyl 3-(2-chloropyridin-3-yl)propanoate
Uniqueness
Ethyl 3-(2-fluoropyridin-3-yl)propanoate is unique due to the position of the fluorine atom on the pyridine ring, which significantly influences its chemical properties and reactivity. This positional isomerism can lead to different biological activities and applications compared to its analogs .
Properties
IUPAC Name |
ethyl 3-(2-fluoropyridin-3-yl)propanoate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12FNO2/c1-2-14-9(13)6-5-8-4-3-7-12-10(8)11/h3-4,7H,2,5-6H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DLHQDMWTUAOHCE-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CCC1=C(N=CC=C1)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12FNO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
197.21 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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